N-(5-carbamoyl-2-methylphenyl)-2-cyclopropylpyridine-4-carboxamide
Description
N-(5-carbamoyl-2-methylphenyl)-2-cyclopropylpyridine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a cyclopropyl group, and a carbamoyl group, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-(5-carbamoyl-2-methylphenyl)-2-cyclopropylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-10-2-3-12(16(18)21)8-14(10)20-17(22)13-6-7-19-15(9-13)11-4-5-11/h2-3,6-9,11H,4-5H2,1H3,(H2,18,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYQKMRHQYQUKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2=CC(=NC=C2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-carbamoyl-2-methylphenyl)-2-cyclopropylpyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using reagents like diazomethane.
Attachment of the Carbamoyl Group: The carbamoyl group is added through an amidation reaction, using reagents such as carbamoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to accelerate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(5-carbamoyl-2-methylphenyl)-2-cyclopropylpyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
N-(5-carbamoyl-2-methylphenyl)-2-cyclopropylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-carbamoyl-2-methylphenyl)-2-cyclopropylpyridine-4-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-carbamoyl-2-methylphenyl)-6-(4-(cyclopropylmethyl)piperazin-1-yl)nicotinamide
- N-(5-carbamoyl-2-methylphenyl)-1-[1-({2-methyl-5-[(2-methylphenyl)carbamoyl]phenyl}carbamoyl)ethyl]piperidine-4-carboxamide
Uniqueness
N-(5-carbamoyl-2-methylphenyl)-2-cyclopropylpyridine-4-carboxamide stands out due to its unique combination of functional groups and structural features
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
